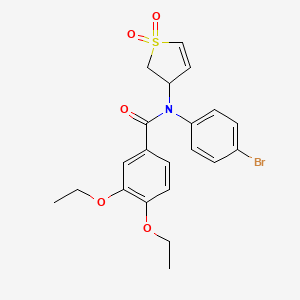
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C21H22BrNO5S and its molecular weight is 480.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a bromophenyl group and a thiophene derivative, which may enhance its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C17H20BrN2O4S, with a molecular weight of approximately 404.31 g/mol. The presence of a bromine atom and ethoxy groups contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H20BrN2O4S |
| Molecular Weight | 404.31 g/mol |
| Key Functional Groups | Bromophenyl, Ethoxy |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The bromine substitution is believed to enhance the compound's lipophilicity and bioavailability, potentially leading to improved efficacy against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells through modulation of signaling pathways such as the PI3K/Akt pathway.
Neuropharmacological Effects
The compound's structural characteristics suggest potential neuropharmacological effects. Compounds with similar thiophene structures have been investigated for their ability to interact with neurotransmitter receptors, indicating possible applications in treating neurodegenerative diseases or mood disorders. In vitro studies have demonstrated that these compounds can modulate neurotransmitter levels and influence neuronal survival.
Antimicrobial Activity
The antibacterial properties of related brominated compounds have been documented, suggesting that this compound may exhibit similar effects. The presence of the bromine atom likely increases the electron density on the nitrogen atoms in the structure, enhancing its interaction with bacterial cell membranes and leading to increased antibacterial activity compared to non-brominated analogs .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Interaction : It could bind to neurotransmitter receptors or other biological targets, influencing cellular signaling pathways.
Study 1: Anticancer Activity
A study conducted on a series of thiophene derivatives indicated that compounds with bromine substitutions showed enhanced cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Study 2: Neuropharmacological Assessment
In another investigation focusing on neuroprotective effects, a related compound was shown to enhance neuronal survival under oxidative stress conditions. This suggests potential therapeutic applications for neurodegenerative diseases.
Study 3: Antimicrobial Efficacy
Research comparing various halogenated benzamides demonstrated that those containing bromine exhibited superior antibacterial properties against Staphylococcus aureus and Escherichia coli due to their ability to disrupt bacterial cell wall integrity.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO5S/c1-3-27-19-10-5-15(13-20(19)28-4-2)21(24)23(17-8-6-16(22)7-9-17)18-11-12-29(25,26)14-18/h5-13,18H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPIXNFFLOGDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














